Lys-kallidin is classified as a kinin, a type of peptide that is generated from kininogens—large plasma proteins. The kallikrein-kinin system consists of two main components: plasma kallikrein and tissue kallikrein. These enzymes act on high-molecular-weight and low-molecular-weight kininogens to produce kinins like bradykinin and Lys-kallidin. The peptide has been identified as a weak agonist of the bradykinin B1 receptor but has a more pronounced effect on the B2 receptor .
The synthesis of Lys-kallidin can be achieved through various methods, including solid-phase peptide synthesis and enzymatic cleavage. Solid-phase synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. For Lys-kallidin, this typically starts with the resin-bound amino acid and proceeds through deprotection and coupling steps until the desired sequence is complete.
For enzymatic synthesis, tissue kallikrein acts on low-molecular-weight kininogen to release Lys-kallidin. This process involves the hydrolysis of specific peptide bonds within the kininogen structure, leading to the release of active kinins .
Lys-kallidin has a specific amino acid sequence: Lys-Pro-Phe-Arg (where "Lys" denotes lysine). Its molecular formula is , with a molecular weight of approximately 396.46 g/mol. The structure features an N-terminal lysine residue that distinguishes it from bradykinin, which has an arginine at the same position. The peptide exhibits a helical conformation in solution, which is critical for its interaction with receptors .
Lys-kallidin undergoes several biochemical reactions in vivo. It can be converted into bradykinin by the action of aminopeptidases that cleave the N-terminal lysine residue. Additionally, it can be hydrolyzed by carboxypeptidases, which remove the C-terminal arginine residue, producing des-Arg9-kallidin. These metabolic pathways are essential for regulating the levels of active kinins in biological systems .
The mechanism of action for Lys-kallidin primarily involves its binding to bradykinin receptors—specifically B1 and B2 receptors. Upon binding, these receptors activate intracellular signaling pathways that lead to vasodilation, increased vascular permeability, and pain sensation. The B2 receptor is constitutively expressed in many tissues and mediates most physiological effects of kinins, while the B1 receptor is inducible during inflammatory responses .
Lys-kallidin is a water-soluble peptide with specific physical properties:
The chemical properties include its ability to form hydrogen bonds due to its polar amino acids, which facilitates its interaction with receptors .
Lys-kallidin has several applications in scientific research and medicine:
Research continues to explore new therapeutic applications for Lys-kallidin as understanding its mechanisms may lead to novel treatments for diseases associated with dysregulation of the kallikrein-kinin system .
Lys-kallidin biosynthesis involves a tightly regulated enzymatic cascade centered on specific precursor molecules and proteases:
Component | Role in Lys-Kallidin Biosynthesis | Key Specificity/Feature |
---|---|---|
Low-Molecular-Weight Kininogen (LMWK) | Primary precursor substrate in tissues. | Synthesized in liver and locally; preferred substrate for tissue kallikrein. |
High-Molecular-Weight Kininogen (HMWK) | Precursor substrate; can be cleaved by tissue kallikrein but is primary substrate for plasma kallikrein. | Also synthesized in liver; acts as cofactor in coagulation; binds prekallikrein in plasma. |
Tissue Kallikrein (KLK1) | Key processing enzyme; serine protease. | Specifically cleaves Met-Lys and Arg-Ser bonds in kininogens to release Lys-kallidin. |
Met-Lys Bond (in Kininogen) | Cleavage site by tissue kallikrein. | Releases kinin segment from kininogen heavy chain. |
Arg-Ser Bond (within Kinin Segment) | Cleavage site by tissue kallikrein. | Liberates the decapeptide Lys-kallidin (Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg). |
3. Metabolism and Downstream Products: Lys-kallidin has a very short half-life in circulation and tissues (seconds). Its biological activity is terminated primarily by kininases:* Aminopeptidases: Enzymes like aminopeptidase M cleave the N-terminal lysine residue, converting Lys-kallidin into bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) [1] [8].* Carboxypeptidases (N and M): These enzymes remove the C-terminal arginine residue from Lys-kallidin or bradykinin, generating des-Arg⁹-bradykinin or Lys-des-Arg⁹-kallidin (des-Arg¹⁰-kallidin), respectively. These metabolites are agonists for the inducible B1 receptor [5] [8].* Angiotensin-Converting Enzyme (ACE, Kininase II): This metallopeptidase inactivates both bradykinin and Lys-kallidin by removing the C-terminal Phe-Arg dipeptide [5] [7] [9].* Neutral Endopeptidase (NEP 24.11): Another major inactivating enzyme for kinins [5] [7].
The kallikrein-kinin system operates through two distinct but partially overlapping pathways, defined by the type of kallikrein involved and its primary products. Lys-kallidin is a hallmark of the tissue kallikrein pathway:
Feature | Tissue (Glandular) Kallikrein-Kinin System | Plasma Kallikrein-Kinin System |
---|---|---|
Key Enzyme | Tissue Kallikrein (KLK1) | Plasma Kallikrein |
Enzyme Origin | Epithelial cells (Pancreas, Salivary Glands, Kidney, Sweat Glands, Endothelium) | Hepatocytes (Liver) |
Primary Precursor Form | Prokallikrein / Active Kallikrein | Prekallikrein (Zymogen) |
Activation Trigger | Secretion / Proteolytic Cleavage (Pro-enzyme) | Factor XIIa, PRCP on endothelial surfaces + HMWK |
Primary Kininogen Substrate | Low-Molecular-Weight Kininogen (LMWK) | High-Molecular-Weight Kininogen (HMWK) |
Primary Kinin Product | Lys-Kallidin (Lys-Bradykinin, Kallidin) | Bradykinin |
Primary Site of Action | Tissues (Local - Paracrine/Autocrine) | Intravascular/Plasma (Systemic) |
Major Physiological Links | Local blood flow, inflammation, pain, glandular secretion, renal function | Coagulation (contact system), fibrinolysis, systemic inflammation |
The core components of the kallikrein-kinin system, including the precursors for generating Lys-kallidin and its receptors, exhibit significant evolutionary conservation, indicating its fundamental physiological importance:
Component | Mammals (e.g., Human, Rabbit) | Birds (e.g., Chicken) | Teleost Fish (e.g., Zebrafish, Pufferfish) | Key Conservation Points |
---|---|---|---|---|
Kininogen Gene | Present (HMWK/LMWK by splicing) | Present | Present | Single gene, alternative splicing to generate HMWK/LMWK precursors conserved. |
Tissue Kallikrein (KLK1) | Present (KLK1 gene) | Likely Present (Orthologue) | Likely Present (Orthologue) | True kininogenase KLK1 conserved; part of larger species-specific KLK gene families. |
Primary Tissue Kallikrein Kinin Product | Lys-Kallidin (Lys-BK) [Rodents: Bradykinin] | Likely Lys-Kallidin | Likely Kinins (Specific peptide may vary) | Lys-Kallidin generation conserved in most mammals (not rodents); kinin production conserved. |
Bradykinin B2 Receptor Gene | Present (BDKRB2) | Present (Ornithokinin R) | Present (Multiple species) | Tandem arrangement with B1 gene on syntenic chromosome; constitutive expression conserved. |
Bradykinin B1 Receptor Gene | Present (BDKRB1) | Present | Present (e.g., Zebrafish) | Tandem arrangement with B2 gene on syntenic chromosome; inducible nature likely conserved. |
Receptor Pharmacology | B2: BK, Lys-BK agonists; B1: des-Arg⁹-BK, Lys-des-Arg⁹-Kallidin agonists | B2: Responds to avian kinin (ornithokinin); differential antagonist sensitivity | B2: Responds to zebrafish BK; insensitive to des-Arg⁹-BK | Core agonist/antagonist recognition conserved but species-specific variations exist (e.g., ornithokinin R in chicken). |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8